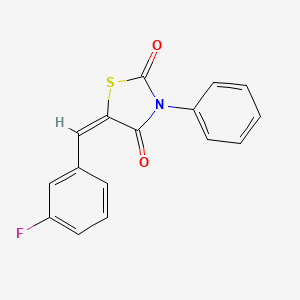

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their ability to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and improve insulin sensitivity. In

Applications De Recherche Scientifique

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various fields such as diabetes, cancer, and neurodegenerative diseases. In diabetes, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory properties that can reduce the risk of developing insulin resistance and metabolic syndrome. In cancer, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-angiogenic properties that can prevent the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative diseases, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of Alzheimer's and Parkinson's diseases.

Mécanisme D'action

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its effects through the modulation of PPARs, which are nuclear receptors that regulate gene expression in response to ligand binding. PPARs are involved in various physiological processes such as lipid metabolism, glucose homeostasis, and inflammation. 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in insulin sensitivity, lipid metabolism, and anti-inflammatory responses. 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione also inhibits the activity of PPARα and PPARδ, which are involved in fatty acid oxidation and energy expenditure, respectively.

Biochemical and Physiological Effects

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects that are relevant to its therapeutic applications. In vitro studies have demonstrated that 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can increase glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells. It can also reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in adipose tissue and macrophages. In cancer cells, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of caspases. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In neurons, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other thiazolidinediones such as rosiglitazone and pioglitazone. However, 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has some limitations that should be taken into consideration when designing experiments. It has low potency compared to other PPARγ agonists and may require higher concentrations to achieve significant effects. It also has low selectivity for PPARγ and may activate other nuclear receptors such as PPARα and PPARδ at high concentrations.

Orientations Futures

There are several future directions for research on 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione that could lead to new therapeutic applications and insights into its mechanism of action. One direction is to explore the effects of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione on other diseases such as cardiovascular disease, liver disease, and autoimmune disorders. Another direction is to investigate the role of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in modulating the gut microbiome, which has been shown to play a crucial role in metabolic health and disease. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. Finally, the development of more potent and selective PPARγ agonists based on the structure of 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione could lead to new drugs with improved efficacy and safety profiles.

Méthodes De Synthèse

5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of 3-fluorobenzaldehyde and 3-phenylthioacetic acid to form 5-(3-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate and requires a high temperature and pressure. The resulting compound can be purified through recrystallization or chromatography.

Propriétés

IUPAC Name |

(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCPRBRXWFCASI-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(3-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5916226.png)

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916235.png)

![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916249.png)

![3-ethyl-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916256.png)

![methyl 4-{[1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B5916264.png)

![4-({4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5916272.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916278.png)

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)

![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)

![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)

![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)

![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)

![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)